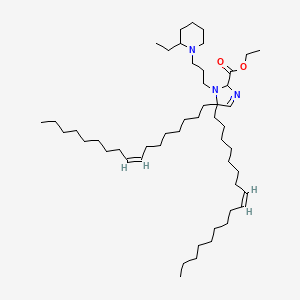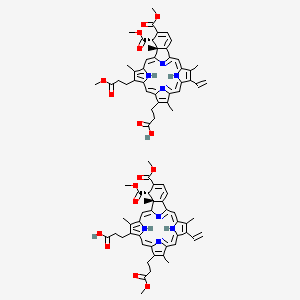
4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .
Industrial Production Methods
In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the thioether intermediate to lansoprazole.
Reduction: Although less common, reduction reactions can be used to modify the sulfoxide group in lansoprazole.
Major Products
The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .
Wissenschaftliche Forschungsanwendungen
Lansoprazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Lansoprazole is studied for its effects on gastric acid secretion and its potential role in modulating other biological pathways.
Medicine: Beyond its primary use in treating acid-related disorders, lansoprazole is being investigated for its potential benefits in reducing the risk of osteoporosis and type 2 diabetes mellitus
Wirkmechanismus
Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .
Vergleich Mit ähnlichen Verbindungen
While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:
Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.
Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.
Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.
Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.
Eigenschaften
Molekularformel |
C17H14F3N3O2 |
|---|---|
Molekulargewicht |
349.31 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
AGIZBVFPOAKOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)




